2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane
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Overview
Description
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by its four oxygen atoms and a spiro linkage, which imparts distinct chemical properties. It is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature and may require purification steps such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxygen atoms and the spiro linkage, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane exerts its effects involves interactions with various molecular targets. The spiro linkage and multiple oxygen atoms allow the compound to form stable complexes with metal ions and other molecules. These interactions can influence biochemical pathways and cellular processes, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,4,6,10-Tetraoxaspiro[4.5]decane: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1,4-dioxaspiro[4.5]decane: Contains fewer oxygen atoms and a different spiro linkage.
Uniqueness
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group at the 2-position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
24472-07-9 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C7H12O4/c1-6-5-10-7(11-6)8-3-2-4-9-7/h6H,2-5H2,1H3 |
InChI Key |
AIAWXFYVJHFMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)OCCCO2 |
Origin of Product |
United States |
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